molecular formula C26H29N5O3S B2760295 5-(4-BENZYLPIPERAZIN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 941267-03-4

5-(4-BENZYLPIPERAZIN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2760295
CAS No.: 941267-03-4
M. Wt: 491.61
InChI Key: YQDWWIFNKCTLRT-UHFFFAOYSA-N
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Description

5-(4-BENZYLPIPERAZIN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a synthetically designed organic compound supplied for research purposes. Its structure incorporates a 1,3-oxazole core, which is a privileged scaffold in medicinal chemistry known to contribute to diverse biological activities. The molecule is further functionalized with a 4-benzylpiperazine group and a 4-(piperidine-1-sulfonyl)phenyl moiety . Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, such as oxazoles, piperazines, and piperidines, are extensively investigated for their potential as therapeutic agents . Specifically, molecular scaffolds featuring piperazine and sulfonamide groups are common in the development of pharmacologically active molecules, including those targeting enzyme pathways such as cyclooxygenase (COX) . The presence of the carbonitrile group adds a potential site for further chemical modification, making this compound a valuable intermediate for synthetic and medicinal chemistry exploration. Researchers can utilize this compound as a building block in the synthesis of novel chemical libraries or as a lead structure for the development of new biochemical probes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(4-benzylpiperazin-1-yl)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3S/c27-19-24-26(30-17-15-29(16-18-30)20-21-7-3-1-4-8-21)34-25(28-24)22-9-11-23(12-10-22)35(32,33)31-13-5-2-6-14-31/h1,3-4,7-12H,2,5-6,13-18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDWWIFNKCTLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCN(CC4)CC5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BENZYLPIPERAZIN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the piperazinyl and piperidinylsulfonyl groups, and the final coupling to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-BENZYLPIPERAZIN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonitrile group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups.

Scientific Research Applications

5-(4-BENZYLPIPERAZIN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-BENZYLPIPERAZIN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine/Piperidine Derivatives
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound C₂₆H₂₉N₅O₃S - 4-Benzylpiperazinyl
- 4-(Piperidine-1-sulfonyl)phenyl
491.61 High lipophilicity (logP ~3.8 predicted) due to benzyl and piperidine groups; potential CNS penetration .
5-(4-Methylpiperazin-1-yl)-2-[4-(Pyrrolidine-1-sulfonyl)Phenyl]-1,3-Oxazole-4-Carbonitrile C₂₄H₂₈N₄O₃S - 4-Methylpiperazinyl
- 4-(Pyrrolidine-1-sulfonyl)phenyl
464.58 Reduced steric bulk compared to the target compound; pyrrolidine sulfonyl may enhance solubility .
5-[4-(4-Fluorobenzoyl)-1-Piperazinyl]-2-Phenyl-1,3-Oxazole-4-Carbonitrile C₂₁H₁₈FN₃O₂ - 4-(4-Fluorobenzoyl)piperazinyl
- Phenyl at position 2
363.39 Fluorobenzoyl group increases electron-withdrawing effects, potentially improving metabolic stability but reducing membrane permeability .

Key Insights :

  • Benzyl vs. Methylpiperazine : The benzyl group in the target compound increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to methylpiperazine derivatives .
  • Piperidine vs.
Sulfonyl-Containing Analogues
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Activity
Target Compound C₂₆H₂₉N₅O₃S Piperidine-1-sulfonyl 491.61 Moderate cytotoxicity (IC₅₀ ~8 µM in HeLa cells) .
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-1-[(5-Fluoro-2-Methylphenyl)Sulfonyl]Piperidine C₂₁H₂₀FN₃O₅S 1,2,4-Oxadiazole core
5-Fluoro-2-methylphenyl sulfonyl
445.46 Higher metabolic stability due to oxadiazole ring; IC₅₀ ~2 µM in breast cancer models .
4-(5-(Benzylsulfanyl)-4-[3-(Trifluoromethyl)Phenyl]-4H-1,2,4-Triazol-3-yl)-1-[(4-Chlorophenyl)Sulfonyl]Piperidine C₂₇H₂₄ClF₃N₄O₂S₂ Triazole core
4-Chlorophenyl sulfonyl
593.08 Dual sulfonyl/sulfanyl groups enhance electrophilicity; potent apoptosis induction .

Key Insights :

  • Sulfonyl Group Placement : The target compound’s sulfonyl group is directly linked to a phenyl ring, whereas analogues like the triazole derivative () use sulfonyl groups as part of a larger pharmacophore. This difference may influence target selectivity .
Heterocyclic Variations
Compound Name Core Structure Key Features Biological Data
Target Compound 1,3-Oxazole Combines sulfonamide and piperazine Cytotoxicity IC₅₀: 8 µM (HeLa)
2-(2-([5-(4-Fluorophenyl)Pyrimidin-2-yl]Oxy)Phenyl)-1,3-Benzothiazole () Benzothiazole-Pyrimidine hybrid Fluorophenyl-pyrimidine enhances DNA intercalation IC₅₀: 0.7 µM (MCF-7)
4-(1-[2-(Methylsulfonyl)Benzyl]Piperidin-4-yl)-N-(2-Phenylethyl)Piperazine-1-Carboxamide () Piperidine-Piperazine hybrid Methylsulfonyl benzyl group improves solubility Ki ~12 nM for 5-HT₆ receptor

Key Insights :

  • 1,3-Oxazole vs.
  • Dual Piperidine-Piperazine Systems : Compounds like show higher receptor affinity due to dual amine motifs, but the target compound’s benzylpiperazine may offer better pharmacokinetics .

Biological Activity

5-(4-BENZYLPIPERAZIN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that incorporates piperazine and piperidine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines an oxazole ring with piperazine and piperidine functionalities. Its molecular formula can be represented as follows:

C22H26N4O2SC_{22}H_{26}N_{4}O_{2}S

This structure contributes to its interaction with various biological targets, which is critical for its pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds containing piperazine and piperidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown moderate to strong activity against various bacterial strains , including Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. A study reported that several synthesized derivatives demonstrated strong inhibitory activities against these enzymes, indicating potential applications in treating conditions like Alzheimer's disease through AChE inhibition . The IC50 values for some derivatives were reported as low as 0.63 µM, showcasing their potency .

Anticancer Properties

Emerging research highlights the potential of oxazole derivatives in cancer therapy. Specifically, compounds structurally related to 5-(4-BENZYLPIPERAZIN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE have been identified as agonists for human caseinolytic protease P (HsClpP), which plays a role in mitochondrial homeostasis and may be targeted for hepatocellular carcinoma treatment . This suggests that the compound could be investigated further for anticancer applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Binding : The presence of the piperazine and piperidine moieties allows for effective binding to various neurotransmitter receptors, potentially influencing neurological pathways.
  • Enzyme Interaction : The sulfonyl group enhances the compound's ability to inhibit enzymes by forming stable complexes with them.

Case Studies and Research Findings

StudyFindings
Iqbal et al. (2020)Demonstrated antibacterial activity against Salmonella typhi and Bacillus subtilis; strong AChE inhibition with IC50 values < 1 µM .
Pace & Pierro (2024)Identified related oxazole derivatives as HsClpP agonists; potential application in hepatocellular carcinoma treatment .
Hamid et al. (2020)Investigated enzyme inhibition; compounds showed significant urease inhibition alongside moderate antibacterial effects .

Q & A

Q. What synthetic routes are recommended for this compound, and what intermediates are critical?

The synthesis involves a multi-step approach:

  • Step 1: Construct the oxazole-carbonitrile core via cyclization of substituted precursors under reflux with catalysts like POCl₃ or PCl₅ .
  • Step 2: Introduce the 4-(piperidine-1-sulfonyl)phenyl group using sulfonylation reagents (e.g., chlorosulfonic acid) in anhydrous dichloromethane .
  • Step 3: Couple the benzylpiperazine moiety via nucleophilic substitution or transition metal-catalyzed cross-coupling . Key intermediates: The oxazole-carbonitrile intermediate and the sulfonylated phenyl derivative are critical for structural fidelity.

Q. Which spectroscopic techniques confirm the compound’s structural integrity?

  • 1H/13C NMR: Identify proton environments (e.g., benzylpiperazine CH₂ groups at δ 3.5–4.0 ppm, sulfonyl-linked aromatic protons at δ 7.8–8.2 ppm) .
  • IR Spectroscopy: Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and nitrile C≡N (~2240 cm⁻¹) .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion) .

Q. What are the primary biological targets or assays used for initial evaluation?

  • Cytotoxicity assays: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB protocols .
  • Kinase inhibition: Screen against tyrosine kinases due to sulfonyl and piperazine groups’ affinity for ATP-binding pockets .

Q. How can solubility challenges be addressed during in vitro studies?

  • Use polar aprotic solvents (e.g., DMSO) for stock solutions.
  • For aqueous assays, employ co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to enhance dispersion .

Q. What storage conditions ensure compound stability?

  • Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl group or nitrile oxidation.
  • Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can coupling reaction yields between benzylpiperazine and oxazole-carbonitrile be optimized?

  • Catalyst selection: Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling (70–85% yield) .
  • Solvent optimization: Use DMF at 80–100°C for 12–24 hours.
  • Workup: Purify via column chromatography (SiO₂, ethyl acetate/hexane gradient) .

Q. How to resolve 1H NMR contradictions caused by piperidine-1-sulfonyl rotational isomerism?

  • Variable-temperature NMR: Analyze at 25°C and –40°C to slow conformational exchange and split overlapping peaks .
  • DFT calculations: Predict energy barriers between rotamers using Gaussian09 at the B3LYP/6-31G(d) level .

Q. What structure-activity relationships (SAR) guide functional group modifications?

  • Sulfonyl group: Electron-withdrawing substituents (e.g., –CF₃) enhance kinase inhibition by 30% compared to –CH₃ .
  • Benzylpiperazine: Para-substituted halides (e.g., –Cl) improve cytotoxicity (IC₅₀ reduction from 12 µM to 4 µM) .

Q. What strategies identify metabolic degradation pathways?

  • In vitro microsomal assays: Incubate with rat liver microsomes and NADPH, then analyze metabolites via LC-MS/MS .
  • Major metabolites: Oxazole ring hydroxylation and piperidine N-dealkylation are common degradation pathways .

Q. How can computational modeling predict binding modes to biological targets?

  • Molecular docking (AutoDock Vina): Simulate interactions with kinase domains (e.g., EGFR, PDB: 1M17). The sulfonyl group forms hydrogen bonds with Lys721 .
  • MD simulations (GROMACS): Assess binding stability over 100 ns; RMSD < 2 Å indicates favorable ligand-protein complexes .

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